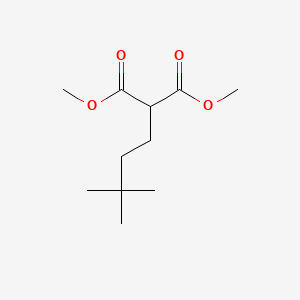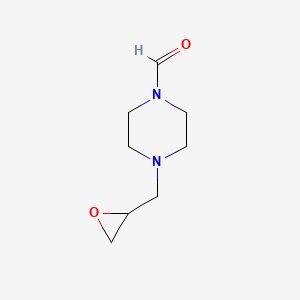
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves the treatment of indole-3-carbaldehyde with epichlorohydrin . The reaction of this compound with 1,3-dimethylbarbituric acid or malononitrile results in crotonic condensation products with retention of the oxirane ring .Molecular Structure Analysis
The molecular formula of “4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde” is C8H14N2O2 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis
The reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds results in crotonic condensation products with retention of the oxirane ring . The structure of the reaction products with aroylglycines depends on the conditions . In acetic anhydride, a simultaneous formation of an oxazolone ring and bisacylation of the oxirane fragment occurs .Applications De Recherche Scientifique
Molecular Synthesis and Structural Analysis
The chemical compound 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde has been explored in various scientific studies for its potential in synthesizing novel derivatives and analyzing their molecular structures. In one study, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were synthesized, characterized, and their structures elucidated through single crystal X-ray diffraction studies. These compounds displayed a variety of intermolecular interactions, leading to different supramolecular architectures, and were evaluated for their in-silico antimicrobial activity through molecular docking studies (Desai et al., 2017).
Drug Discovery and Receptor Binding
The compound has also shown relevance in the field of drug discovery, particularly in the synthesis of potential ligands for dopamine receptors. For example, derivatives synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde have demonstrated significant receptor binding affinity in vitro, indicating their potential as dopamine D4 receptor ligands (Yang Fang-wei, 2013; Li Gu-ca, 2014).
Chemical Transformations and Reactivity
Another aspect of research involves studying the reactivity and transformation of the compound under different conditions. In some studies, reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with various amines were explored to understand the formation of beta-aminoalcohols and the stability of potential Schiff bases. These studies provide insights into the chemical behavior of oxiran-2-ylmethyl groups in complex molecular structures (Suzdalev et al., 2011; Suzdalev et al., 2011).
Novelty in Organic Synthesis
Additionally, innovative approaches in organic synthesis involving this compound have been reported. For instance, visible-light-driven carboxylic amine protocols for synthesizing substituted piperazines highlight the compound's utility in medicinal chemistry, demonstrating its versatility in generating pharmacologically relevant structures under both batch and flow conditions (Robin Gueret et al., 2020).
Orientations Futures
The presence of a carbonyl group and an oxiranylmethyl group simultaneously in the indole molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers . This suggests that “4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde” and similar compounds could have promising practical uses in the future.
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDYIHDCKPWTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656540 |
Source


|
| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139605-65-5 |
Source


|
| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

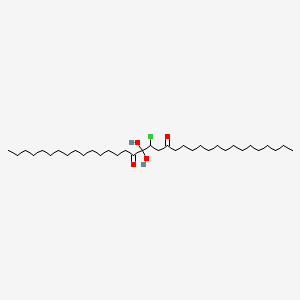


![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
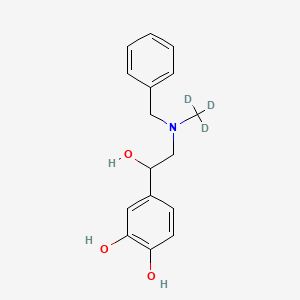
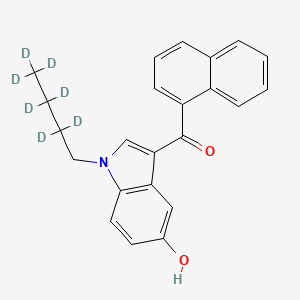



![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

